![molecular formula C13H20N4O B11781032 2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-on ist eine komplexe organische Verbindung, die zur Klasse der Pyrimidinderivate gehört. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der Arzneimittelentwicklung von großem Interesse in den Bereichen der medizinischen Chemie und Pharmakologie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-on beinhaltet typischerweise mehrstufige organische ReaktionenDie Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) unter kontrollierter Temperatur und Druck .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Batchreaktionen mit optimierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und Durchflusssystemen kann die Effizienz und Skalierbarkeit des Syntheseprozesses verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) beinhalten.
Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Derivaten in Gegenwart von Basen wie Natriumhydroxid (NaOH) auftreten.
Häufige Reagenzien und Bedingungen
Die in diesen Reaktionen verwendeten gängigen Reagenzien umfassen Oxidationsmittel, Reduktionsmittel und Basen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte
Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion Amin- oder Alkoholderivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-on hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu einer Kaskade biochemischer Ereignisse führt, die zu den beobachteten biologischen Wirkungen führen. Molekular-Docking-Studien und In-vitro-Assays werden häufig verwendet, um diese Mechanismen aufzuklären .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiophen[3,2-d]pyrimidin-Derivate: Diese Verbindungen teilen sich einen ähnlichen Pyrimidinkern und wurden auf ihre antivirale und antitumorale Aktivität untersucht.
Pyrazolo[3,4-d]pyrimidin-Derivate: Diese Verbindungen, die für ihr Potenzial als CDK2-Inhibitoren bekannt sind, sind strukturell verwandt und haben Anwendungen in der Krebstherapie.
Einzigartigkeit
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-on ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Aminopiperidingruppe einzigartig, die im Vergleich zu anderen Pyrimidinderivaten unterschiedliche biologische Aktivitäten und pharmakokinetische Eigenschaften verleihen kann.
Eigenschaften
Molekularformel |
C13H20N4O |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-(3-aminopiperidin-1-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C13H20N4O/c1-16-12(18)10-5-2-6-11(10)15-13(16)17-7-3-4-9(14)8-17/h9H,2-8,14H2,1H3 |
InChI-Schlüssel |
MCJJFNUCZZJOJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(CCC2)N=C1N3CCCC(C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


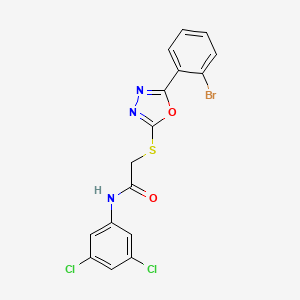
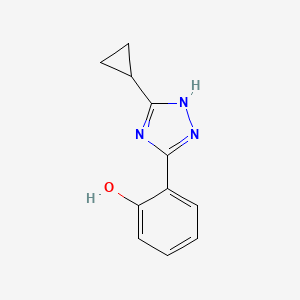

![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)
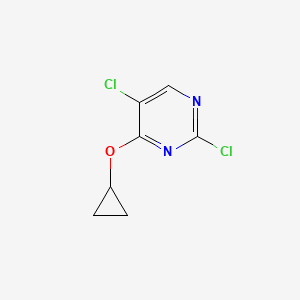
![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)
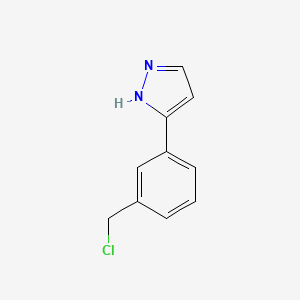

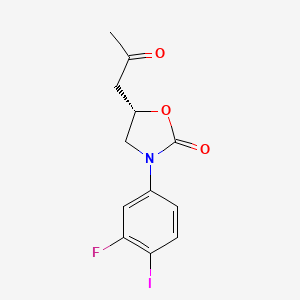
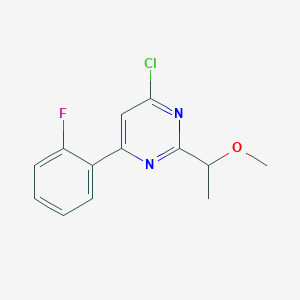
![5-(5-Fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11781017.png)
![6-(4-Bromophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781019.png)
![6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781031.png)
